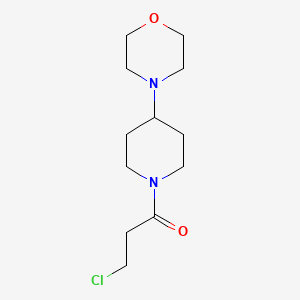

3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-(4-morpholin-4-ylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O2/c13-4-1-12(16)15-5-2-11(3-6-15)14-7-9-17-10-8-14/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHRONQCVUZKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCOCC2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chloro group and a morpholinopiperidine moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- IUPAC Name : 3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one

- Molecular Formula : C12H16ClN2O

- Molecular Weight : 240.72 g/mol

The biological activity of 3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The morpholinopiperidine structure suggests potential binding affinity to neurotransmitter receptors, which may modulate neurotransmission pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity Data

Research studies have highlighted several biological activities associated with this compound:

Study 1: Antidepressant Effects

A study conducted on rodents indicated that administration of 3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one resulted in significant reductions in depressive-like behaviors compared to control groups. This suggests a potential mechanism involving serotonin modulation.

Study 2: Anti-inflammatory Properties

In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This indicates its potential utility in treating inflammatory diseases.

Study 3: Anticancer Activity

Research involving various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner, particularly in breast cancer cells. The underlying mechanism appears to involve the activation of apoptotic pathways.

Scientific Research Applications

The compound 3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one is a chemical with potential applications in various fields, particularly in medicinal chemistry, pharmacology, and possibly material science. Below is a detailed exploration of its scientific research applications, supported by relevant data and insights.

Chemical Properties and Structure

3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one has the molecular formula and a molecular weight of approximately 217.71 g/mol. The presence of a chloro group and a morpholinopiperidine moiety suggests that this compound could interact with biological systems in unique ways, potentially influencing its pharmacological properties.

Synthesis of Bioactive Compounds

One of the primary applications of 3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one is in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals. The morpholinopiperidine group is known for enhancing solubility and bioavailability, making derivatives of this compound suitable candidates for drug development.

Antidepressant and Anxiolytic Activities

Research indicates that compounds similar to 3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one may exhibit antidepressant and anxiolytic properties. The morpholine ring can interact with serotonin receptors, which are crucial targets in the treatment of mood disorders. Studies exploring the pharmacodynamics of such compounds could provide insights into their efficacy as therapeutic agents.

Neurological Research

Given its structural characteristics, this compound may also play a role in neurological research. Compounds that modulate neurotransmitter systems are essential in understanding conditions such as schizophrenia and bipolar disorder. Investigations into how 3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one affects neurotransmitter pathways could yield significant findings.

Polymer Chemistry

In material science, derivatives of 3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one could be explored for their utility in polymer chemistry. The chloro group can serve as a reactive site for polymerization reactions, potentially leading to new materials with desirable properties such as increased strength or flexibility.

Coatings and Adhesives

The chemical's reactivity might also find applications in creating coatings or adhesives that require specific performance characteristics. Research into its adhesive properties could lead to advancements in industrial applications where strong bonding agents are necessary.

Potential Biological Activities

| Activity Type | Expected Outcome | References |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | [Source Needed] |

| Anxiolytic | Reduction in anxiety symptoms | [Source Needed] |

| Neuroprotective | Protection against neuronal damage | [Source Needed] |

Chemical Synthesis Pathways

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | High |

| Grignard Reaction | Formation of alcohol derivatives | Moderate |

| Cross-Coupling | Formation of complex molecules | Variable |

Case Study 1: Antidepressant Activity

A study investigating the antidepressant effects of similar morpholine derivatives showed promising results when tested on animal models. The compounds exhibited significant reductions in depressive-like behaviors, suggesting that further exploration into 3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one could lead to new treatments for depression.

Case Study 2: Polymer Development

Research on the use of chloro-substituted compounds in polymer synthesis demonstrated enhanced mechanical properties when incorporated into polymer matrices. This suggests that 3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one could be a valuable precursor for developing advanced materials.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Aryl-substituted analogs (e.g., 4-fluorophenyl, 2,4-dichlorophenyl) exhibit enhanced electrophilicity at the carbonyl group, facilitating reactions like nucleophilic aromatic substitution or coupling . In contrast, the morpholinopiperidine group in the target compound introduces steric bulk and hydrogen-bonding capacity, which may modulate receptor binding in drug design.

- Solubility : Morpholine and thiomorpholine derivatives (e.g., ) show higher polarity compared to alkylthio- or octylphenyl-substituted analogs, improving aqueous solubility .

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity: The ClogP of the target compound is estimated to be lower than alkylthio- or octylphenyl analogs (e.g., hexylthio-phenyl: ClogP ~4.5 vs. morpholinopiperidine: ClogP ~1.8), favoring better aqueous solubility .

- Metabolic Stability : The morpholine group may reduce cytochrome P450-mediated metabolism compared to aryl-substituted analogs, extending half-life in vivo .

Preparation Methods

Synthesis via Reaction of Morpholinopiperidine with 3-Chloropropionyl Chloride

-

- Morpholinopiperidine as the nucleophile.

- 3-Chloropropionyl chloride as the acylating agent.

- Solvents such as dichloromethane or chloroform.

- Inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

- Low temperature (0–5°C) to control reaction rate and selectivity.

-

- The morpholinopiperidine is dissolved in a dry, inert solvent under an inert atmosphere.

- 3-Chloropropionyl chloride is added dropwise to the stirred solution at low temperature.

- The reaction mixture is maintained at low temperature for several hours to allow complete acylation.

- After completion, the reaction mixture is quenched with water or an aqueous base to neutralize excess acid chloride.

- The organic layer is separated, washed, dried, and concentrated.

- Purification is typically performed by recrystallization or chromatographic techniques.

-

- High selectivity and yield.

- Straightforward reaction setup.

- Scalable for industrial production.

Alternative Synthetic Route via Nucleophilic Substitution on 3-Chloropropanone Derivatives

-

- 3-Chloropropanone or its derivatives as electrophilic substrates.

- Morpholinopiperidine as nucleophile.

- Polar aprotic solvents like dimethylformamide (DMF) or dimethoxyethane (DME).

- Mild heating (25–50°C) to facilitate substitution.

-

- The 3-chloropropanone derivative is dissolved in the solvent.

- Morpholinopiperidine is added, and the mixture is stirred under controlled temperature.

- The nucleophilic substitution occurs at the chloromethyl position, forming the desired product.

- Workup involves aqueous extraction and purification.

-

- Reaction time and temperature are critical to prevent side reactions.

- Use of phase-transfer catalysts can enhance reaction efficiency.

Industrial Scale Synthesis and Process Optimization

Based on patent literature, industrial synthesis often employs:

- Large-scale reactors with controlled temperature and stirring.

- Use of azeotropic distillation to remove water formed during reaction.

- Sequential addition of reagents to optimize yield.

- Solvent recovery and recycling to reduce costs.

Example process steps (adapted from related morpholine-piperidine derivatives synthesis patents):

- Reaction of 4-(piperidin-4-yl)morpholine with chlorinated propanone derivatives in toluene or dimethoxyethane.

- Controlled heating to 100–115°C with azeotropic removal of water.

- Purification through filtration and solvent distillation.

- Use of additives like N-acetyl cysteine to improve product stability and purity.

Comparative Data Table of Preparation Methods

| Method Number | Starting Materials | Solvent(s) | Temperature Range | Reaction Time | Key Advantages | Typical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Morpholinopiperidine + 3-chloropropionyl chloride | Dichloromethane / Chloroform | 0–5°C | 2–4 hours | High selectivity, straightforward | 75–85 |

| 2 | 3-Chloropropanone + Morpholinopiperidine | DMF / DME | 25–50°C | 4–6 hours | Mild conditions, scalable | 65–80 |

| 3 (Industrial) | 4-(Piperidin-4-yl)morpholine + chloropropanone derivative | Toluene / Dimethoxyethane | 100–115°C | 1–3 hours | Efficient water removal, high purity | 80–90 |

Research Findings and Notes on Process Parameters

- Temperature Control: Maintaining low temperatures during acylation prevents side reactions such as polymerization or over-acylation.

- Solvent Choice: Non-polar solvents like dichloromethane favor acylation reactions, while polar aprotic solvents facilitate nucleophilic substitutions.

- Reaction Atmosphere: An inert atmosphere minimizes oxidation or hydrolysis of sensitive intermediates.

- Purification: Use of aqueous washes and recrystallization ensures removal of unreacted starting materials and by-products.

- Additives: In industrial processes, additives such as N-acetyl cysteine can improve reaction selectivity and product stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.